1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one
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Overview
Description
1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is an organic compound that features a bromophenyl group, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the oxadiazole derivative with a bromophenyl thiol compound in the presence of a base such as sodium hydroxide or potassium carbonate.
Final Coupling: The final step involves coupling the thioether intermediate with propan-2-one under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the thioether linkage provides stability and facilitates cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Bromophenyl)thio)propan-2-one
- 3-(4-Bromophenyl)-1-(2-thienyl)-2-propen-1-one
- 3-(4-Bromophenyl)-1,2-diphenyl-2-propen-1-one
Uniqueness
1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and enhances its potential biological activity. The combination of the bromophenyl group and the thioether linkage further distinguishes it from other similar compounds, providing a unique scaffold for drug development and materials science applications.
Properties
IUPAC Name |
1-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPEKYBIKLOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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